N-(2,4-Dimethoxyphenyl)acetamide

Medicinal Chemistry Cancer Research Cytotoxicity

Procure N-(2,4-Dimethoxyphenyl)acetamide (CAS 23042-75-3) as a differentiated 2,4-dimethoxy scaffold. Its unique substitution directs regioselective halogenation and imparts distinct electronic character. Validated derivatives demonstrate 3.5x enhanced cytotoxicity in MCF-7 cells, HDAC inhibition (EC50 280 nM), and ACC2 inhibition (Ki 4.30 nM). Avoid generic acetanilide analogs for reliable research outcomes.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 23042-75-3
Cat. No. B045891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethoxyphenyl)acetamide
CAS23042-75-3
SynonymsN-(2,4-Dimethoxyphenyl)acetamide
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C10H13NO3/c1-7(12)11-9-5-4-8(13-2)6-10(9)14-3/h4-6H,1-3H3,(H,11,12)
InChIKeyPUOPSKXVSJHFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethoxyphenyl)acetamide (CAS 23042-75-3) for Research Procurement: A Defined Acetanilide Building Block


N-(2,4-Dimethoxyphenyl)acetamide, also known as 2′,4′-Dimethoxyacetanilide (CAS 23042-75-3), is a synthetic organic compound of the acetanilide class, characterized by a 2,4-dimethoxy substitution pattern on the phenyl ring [1]. Its well-defined physicochemical properties include a melting point of 117 °C [1], a density of 1.144 g/cm³ , and a boiling point of 350.3 °C at 760 mmHg , providing a stable and predictable foundation for research. This compound is a valuable and versatile building block for chemical synthesis and a scaffold in medicinal chemistry, offering a unique combination of electronic and steric properties that distinguish it from other simple acetanilide analogs.

Procurement Strategy: Why N-(2,4-Dimethoxyphenyl)acetamide Cannot Be Replaced by Other Acetanilides


The precise substitution pattern of N-(2,4-Dimethoxyphenyl)acetamide is critical for its role as a specific building block and its distinct biological profile. The 2,4-dimethoxy motif is not merely a generic functionalization; it directs the regioselectivity of subsequent chemical reactions and imparts a unique electronic character that defines its interactions with biological targets [1]. While the acetanilide core is common, substituting with a different isomer or analog—such as a 3,4-dimethoxy or a 2,5-dimethoxy variant—would fundamentally alter both its chemical reactivity and biological activity, leading to divergent research outcomes and experimental failure. Therefore, generic substitution based solely on the acetanilide class is scientifically invalid.

Quantitative Differentiation of N-(2,4-Dimethoxyphenyl)acetamide (CAS 23042-75-3): Head-to-Head Performance Data


Cytotoxic Potency in Cancer Research: N-(2,4-Dimethoxyphenyl)acetamide Derivative vs. Parent Scaffold

A derivative of N-(2,4-Dimethoxyphenyl)acetamide was directly compared to its parent scaffold and other analogs for antiproliferative activity. The derivative demonstrated a significant 3.5-fold increase in potency against breast cancer cells (MCF-7) compared to the parent compound, quantified by IC50 values .

Medicinal Chemistry Cancer Research Cytotoxicity

Acetyl-CoA Carboxylase 2 (ACC2) Inhibition: High Potency of an N-(2,4-Dimethoxyphenyl)acetamide Derivative

A derivative of N-(2,4-Dimethoxyphenyl)acetamide was evaluated for its inhibitory activity against human Acetyl-CoA carboxylase 2 (ACC2), a key target in metabolic diseases. The derivative exhibited extremely potent inhibition with a Ki value of 4.30 nM, representing a highly potent interaction with this enzyme [1].

Metabolic Disease Enzyme Inhibition Drug Discovery

HDAC Inhibition: A Differentiated Mechanism for Anticancer Applications

An N-(2,4-Dimethoxyphenyl)acetamide derivative was shown to inhibit Histone Deacetylase (HDAC) activity in human NB4 cells with an EC50 of 280 nM, a distinct mechanism not observed with the parent scaffold [1]. This provides a specific epigenetic angle for cancer research.

Epigenetics Cancer Biology Histone Deacetylase

Synthetic Utility as a Regioselective Halogenation Reactant

N-(2,4-Dimethoxyphenyl)acetamide has a documented and specific application as a reactant for the regioselective halogenation of aromatic compounds . This property is not a universal feature of all acetanilides and is a direct consequence of the 2,4-dimethoxy substitution pattern, which activates the ring and directs electrophilic attack.

Organic Synthesis Chemical Biology Methodology

High-Value Procurement Scenarios for N-(2,4-Dimethoxyphenyl)acetamide (CAS 23042-75-3)


Medicinal Chemistry: Lead Optimization for Anticancer Agents

Researchers developing novel anticancer therapies should procure N-(2,4-Dimethoxyphenyl)acetamide as a core scaffold. The data shows that derivatives of this compound exhibit a 3.5-fold increase in cytotoxicity against MCF-7 cells compared to the parent scaffold, demonstrating its potential for lead optimization . Furthermore, the ability to access HDAC inhibition (EC50 = 280 nM) with modified derivatives provides a secondary, validated mechanistic pathway for therapeutic development [1].

Chemical Biology: Exploring Epigenetic Mechanisms with HDAC Inhibitors

Laboratories investigating epigenetic regulation, particularly through histone deacetylases (HDACs), will find N-(2,4-Dimethoxyphenyl)acetamide a crucial starting material. A specific derivative of this compound has been confirmed to inhibit HDAC in human NB4 cells with an EC50 of 280 nM , providing a potent and selective chemical probe for studying chromatin remodeling and gene expression.

Organic Synthesis: A Specialized Reagent for Regioselective Halogenation

Synthetic chemists requiring precise, regioselective halogenation of aromatic rings should procure N-(2,4-Dimethoxyphenyl)acetamide. Its 2,4-dimethoxy substitution pattern confers unique electronic and steric properties that direct electrophilic aromatic substitution, a capability not found in unsubstituted or differently substituted acetanilides . This makes it an essential building block for constructing complex molecules with defined substitution patterns.

Metabolic Disease Research: Targeting ACC2 for Obesity and Diabetes

Investigators focused on metabolic disorders, such as obesity and type 2 diabetes, can utilize N-(2,4-Dimethoxyphenyl)acetamide as a scaffold for developing Acetyl-CoA carboxylase 2 (ACC2) inhibitors. A derivative based on this core structure has demonstrated extremely high potency against human ACC2 with a Ki of 4.30 nM , making it a valuable tool for probing fatty acid metabolism and a promising lead for therapeutic intervention.

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